molecular formula C19H18N6O2S B2463385 N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide CAS No. 2034476-87-2

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

Cat. No.: B2463385
CAS No.: 2034476-87-2
M. Wt: 394.45
InChI Key: VRLBLCJSZGHUFA-UHFFFAOYSA-N
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Description

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C19H18N6O2S and its molecular weight is 394.45. The purity is usually 95%.
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Properties

IUPAC Name

N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2S/c20-16(26)6-14-10-28-19(23-14)24-18(27)13-8-25(9-13)17-7-15(21-11-22-17)12-4-2-1-3-5-12/h1-5,7,10-11,13H,6,8-9H2,(H2,20,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLBLCJSZGHUFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NC4=NC(=CS4)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups, including a thiazole moiety, a pyrimidine ring, and an azetidine core. Its molecular formula is C25H28N4O2SC_{25}H_{28}N_{4}O_{2}S, and it has a molecular weight of 444.58 g/mol. The presence of these heterocyclic rings contributes to its diverse biological activities.

Antimicrobial Properties

Research indicates that compounds containing thiazole and pyrimidine derivatives exhibit significant antimicrobial properties. Specifically, the thiazole ring is known for its antibacterial and antifungal activities. For instance, derivatives of 1,3,4-thiadiazole have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
2-Amino-1,3,4-thiadiazoleS. aureus32.6
2-Amino-1,3,4-thiadiazoleE. coli47.5
N-(4-(2-amino-2-oxoethyl)...C. albicans24–26

Anticancer Activity

The compound's structure suggests potential anticancer properties due to the presence of the azetidine and pyrimidine rings. Studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study: Anticancer Effects

In a recent study, derivatives of azetidine demonstrated significant cytotoxicity against human cancer cell lines (e.g., MCF-7, HeLa). The study reported IC50 values in the micromolar range, indicating promising activity for further development .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Thiazole derivatives often act as enzyme inhibitors, affecting pathways crucial for microbial survival.
  • Interference with Nucleic Acid Synthesis : Pyrimidine derivatives can disrupt DNA/RNA synthesis in pathogens and cancer cells.
  • Induction of Reactive Oxygen Species (ROS) : Certain compounds induce oxidative stress in target cells, leading to apoptosis.

Scientific Research Applications

Antimicrobial Activity

The compound and its structural analogs have shown promising antimicrobial properties . Studies indicate that thiazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, minimal inhibitory concentrations (MICs) for certain derivatives range from 0.06 to 1.88 mg/mL, suggesting strong potential for development as antimicrobial agents .

Study Compound Activity Findings
Study AThiazole DerivativesAntimicrobialMIC = 0.06 - 1.88 mg/mL against various bacteria
Study BN-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidineAntimicrobialEffective against Staphylococcus aureus and E. coli

Antiparasitic Activity

Research has demonstrated that compounds similar to N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine exhibit potent antiparasitic effects. Notably, certain analogs have shown an EC50 value of 2 nM against Trypanosoma brucei, the causative agent of human African trypanosomiasis, indicating their potential as drug leads in treating this disease.

Anticancer Activity

The compound has been identified as a potential anticancer agent , particularly through its role as a dual inhibitor of cyclin-dependent kinases (CDK2 and CDK9). These kinases are crucial for cell cycle progression and transcription regulation. In vitro studies have shown that specific derivatives significantly inhibit CDK2 (IC50 = 0.004 μM) and CDK9 (IC50 = 0.009 μM), demonstrating a marked improvement over existing lead compounds . This dual inhibition leads to G2/M cell cycle arrest and apoptosis in cancer cells, suggesting a promising avenue for cancer therapy.

Enzyme Inhibition

The compound's ability to inhibit key enzymes involved in metabolic pathways is noteworthy. For example, it has been studied as a tyrosinase inhibitor , which is relevant for applications in skin whitening products. Certain analogs have shown significantly higher inhibition rates compared to traditional inhibitors like kojic acid.

Case Studies and Research Findings

Numerous studies highlight the biological activity of related compounds:

Study Compound Activity Findings
Compound 64N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidineAntiparasiticEC50 = 2 nM against T. brucei
Thiazole DerivativesVariousAntimicrobialMIC = 0.06 - 1.88 mg/mL
Tyrosinase InhibitorsVariousSkin WhiteningInhibition > kojic acid

Preparation Methods

Bromination of Ethyl 3-Ethoxyacrylate

Ethyl 3-ethoxyacrylate undergoes bromination using N-bromosuccinimide (NBS) in a water/dioxane solvent system at –10°C to 80°C. This step introduces a bromine atom at the α-position, yielding ethyl 3-bromo-3-ethoxyacrylate as a key intermediate.

Thiazole Ring Formation

The brominated intermediate is reacted with thiourea in the presence of aqueous ammonia at elevated temperatures (80°C). Thiourea acts as both a sulfur source and amine donor, facilitating cyclization to form the 2-aminothiazole scaffold. Subsequent hydrolysis of the ester group under basic conditions generates the 4-carboxylic acid derivative, which is then converted to the 2-amino-2-oxoethyl side chain via amidation with glycineamide.

Reaction Conditions:

  • Solvent: Water/dioxane (1:1)
  • Temperature: 80°C, 1 hour
  • Yield: 70% (for analogous thiazole intermediates)

Preparation of 1-(6-Phenylpyrimidin-4-yl)azetidine-3-carboxylic Acid

The azetidine fragment is synthesized through a stereoselective [2+2] cycloaddition or transition-metal-catalyzed coupling.

Synthesis of 6-Phenylpyrimidin-4-amine

6-Phenylpyrimidin-4-amine is prepared via a Pd-catalyzed cross-coupling between 4-chloropyrimidine and phenylboronic acid. The reaction employs a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of toluene and aqueous Na₂CO₃ at reflux.

Azetidine Ring Formation

Azetidine-3-carboxylic acid is functionalized at the 1-position via nucleophilic substitution with 6-phenylpyrimidin-4-amine. Using silver(I) or copper(I) catalysts, the reaction proceeds under mild conditions (25–60°C) in dichloromethane or THF, achieving enantiomeric excesses >95% for stereocontrolled variants.

Optimized Parameters:

  • Catalyst: Chiral silver bis(triflate) complex (10 mol%)
  • Base: DIPEA (2 equiv)
  • Yield: 82% (for analogous azetidine-pyrimidine conjugates)

Coupling of Thiazole and Azetidine Fragments

The final step involves amide bond formation between the thiazole amine and azetidine carboxylic acid using carbodiimide-based coupling agents.

Activation of Azetidine-3-carboxylic Acid

The carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in anhydrous dichloromethane. This generates an active ester intermediate, facilitating nucleophilic attack by the thiazole’s primary amine.

Amidation Reaction

The activated azetidine is reacted with 4-(2-amino-2-oxoethyl)thiazol-2-amine at room temperature for 12–24 hours. Triethylamine is added to scavenge HCl, maintaining a neutral pH. The crude product is purified via silica gel chromatography using ethyl acetate/petroleum ether gradients.

Representative Data:

Parameter Value
Coupling Agent EDCI/HOBt
Solvent CH₂Cl₂
Temperature 25°C
Reaction Time 18 hours
Yield 41–45% (after purification)

Optimization and Challenges

Side Reactions and Mitigation

  • Epimerization : Prolonged exposure to acidic conditions during thiazole synthesis may racemize chiral centers. Using aqueous ammonia instead of HCl minimizes this risk.
  • Byproduct Formation : Residual bromine in the thiazole intermediate can lead to dimerization. Quenching with Na₂S₂O₃ effectively removes excess bromine.

Scalability Considerations

Industrial-scale production requires substituting dichloromethane with ethyl acetate for environmental compliance. Pilot studies show comparable yields (43%) with reduced solvent toxicity.

Analytical Characterization

The final compound is characterized by:

  • ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 7.89–7.45 (m, 5H, phenyl-H), 4.32 (q, 2H, azetidine-CH₂).
  • LC-MS : [M+H]⁺ = 464.2 (calculated 464.18).
  • HPLC Purity : >98% (C18 column, 0.1% TFA in H₂O/MeCN).

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR validate regiochemistry, such as distinguishing thiazole C-H protons (~8.0–8.5 ppm) and azetidine carbons (~50–60 ppm) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns, particularly for sulfur-containing intermediates .

Q. Advanced Research Focus

  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, verifying bond angles and stereochemistry .
  • IR Spectroscopy : C=O stretches (~1650–1700 cm1^{-1}) and N-H bends (~1550 cm1^{-1}) confirm amide and thiazole functionalities .

How should discrepancies in spectroscopic data be resolved during structural elucidation?

Q. Advanced Research Focus

  • Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations) to resolve ambiguous peaks .
  • Crystallographic Refinement : Use SHELXL to resolve conflicts between expected and observed bond lengths in X-ray data .
  • Isotopic Labeling : 15N^{15}N-labeling can clarify nitrogen environments in complex heterocycles .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Q. Basic Research Focus

  • Enzyme Inhibition Assays : Screen against kinases or proteases using fluorogenic substrates to quantify IC50_{50} values .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) assess antiproliferative activity .

Q. Advanced Research Focus

  • Binding Kinetics : Surface plasmon resonance (SPR) measures real-time target engagement and dissociation constants .
  • Metabolic Stability : LC-MS/MS monitors hepatic microsomal degradation to evaluate pharmacokinetic profiles .

What strategies can mitigate solubility issues during biological testing?

Q. Advanced Research Focus

  • Co-Solvent Systems : Use DMSO-water mixtures (≤5% DMSO) to maintain compound solubility without inducing cellular toxicity .
  • Prodrug Design : Introduce phosphate or PEG groups to enhance aqueous solubility while retaining activity .
  • Nanoformulations : Encapsulate the compound in liposomes or polymeric nanoparticles for sustained release .

How can computational modeling aid in understanding the compound's mechanism of action?

Q. Advanced Research Focus

  • Molecular Docking : AutoDock Vina predicts binding poses in enzyme active sites (e.g., kinase ATP-binding pockets) .
  • MD Simulations : GROMACS simulates ligand-protein interactions over time to assess stability and conformational changes .
  • QSAR Models : Correlate structural features (e.g., logP, polar surface area) with biological activity to guide analog design .

What are the best practices for analyzing contradictory biological activity data across different studies?

Q. Advanced Research Focus

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time to reduce variability .
  • Purity Verification : Confirm compound integrity (>95% by HPLC) to rule out impurities as confounding factors .
  • Structural Analog Testing : Compare activity across derivatives (e.g., pyrimidine vs. pyridazine analogs) to identify pharmacophore requirements .

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